Tetrakis(decyl)stannane
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Overview
Description
Tetrakis(decyl)stannane is an organotin compound characterized by the presence of four decyl groups attached to a central tin atom. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This compound, in particular, is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(decyl)stannane can be synthesized through the reaction of decylmagnesium bromide with tin tetrachloride. The reaction typically proceeds as follows:
SnCl4+4C10H21MgBr→Sn(C10H21)4+4MgBrCl
This reaction is carried out under an inert atmosphere to prevent the oxidation of the organotin compound. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and high yields.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(decyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The decyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and decyl alcohols.
Reduction: Lower oxidation state tin compounds and decyl radicals.
Substitution: Various organotin compounds with different organic groups.
Scientific Research Applications
Tetrakis(decyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the Stille coupling reaction.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of tetrakis(decyl)stannane involves the interaction of the tin atom with various molecular targets. In the Stille coupling reaction, the tin atom facilitates the transfer of organic groups between molecules, enabling the formation of new carbon-carbon bonds. The reaction proceeds through a palladium-catalyzed pathway, involving oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(butyl)stannane
- Tetrakis(phenyl)stannane
- Tetrakis(methyl)stannane
Uniqueness
Tetrakis(decyl)stannane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. The longer decyl groups provide increased hydrophobicity and steric bulk, which can influence the reactivity and solubility of the compound.
Conclusion
This compound is a versatile organotin compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique properties and reactivity make it a valuable reagent in various chemical reactions and a subject of ongoing research in multiple fields.
Properties
CAS No. |
59048-29-2 |
---|---|
Molecular Formula |
C40H84Sn |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
tetrakis-decylstannane |
InChI |
InChI=1S/4C10H21.Sn/c4*1-3-5-7-9-10-8-6-4-2;/h4*1,3-10H2,2H3; |
InChI Key |
RVSLWJRMGXTEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Sn](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
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